molecular formula C9H13NO2 B12863704 sec-Butyl 1H-pyrrole-2-carboxylate

sec-Butyl 1H-pyrrole-2-carboxylate

Cat. No.: B12863704
M. Wt: 167.20 g/mol
InChI Key: GRSFRFYGRJYFQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

sec-Butyl 1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound features a sec-butyl group attached to the nitrogen atom and a carboxylate group at the 2-position of the pyrrole ring. Pyrroles are known for their biological activity and are found in many natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sec-Butyl 1H-pyrrole-2-carboxylate can be achieved through various methods. One common approach involves the condensation of a suitable amine with a 2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount of iron (III) chloride. This method allows for the formation of N-substituted pyrroles under mild reaction conditions .

Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring. This procedure is highly tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired yield. The use of catalytic processes and environmentally benign solvents is preferred to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

sec-Butyl 1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced derivatives of this compound.

    Substitution: N-substituted pyrroles.

Scientific Research Applications

sec-Butyl 1H-pyrrole-2-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sec-Butyl 1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

sec-Butyl 1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 2-cyano-1H-pyrrole-1-carboxylate: Similar in structure but with a cyano group at the 2-position.

    tert-Butyl hexahydropyrrolo [3,4-b]pyrrole-5 (1H)-carboxylate: A more complex pyrrole derivative with additional ring structures.

    tert-Butyl 3-formyl-1H-indole-1-carboxylate: Contains an indole ring instead of a pyrrole ring.

These compounds share some chemical properties with this compound but differ in their specific functional groups and overall structure, leading to unique reactivity and applications.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

butan-2-yl 1H-pyrrole-2-carboxylate

InChI

InChI=1S/C9H13NO2/c1-3-7(2)12-9(11)8-5-4-6-10-8/h4-7,10H,3H2,1-2H3

InChI Key

GRSFRFYGRJYFQW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)C1=CC=CN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.